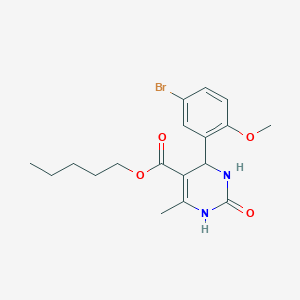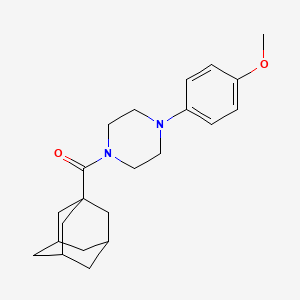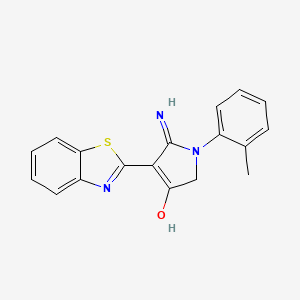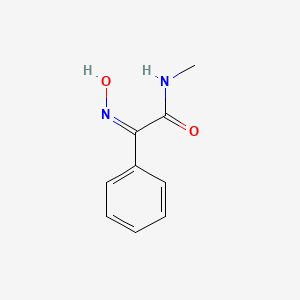
Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ブロモ-2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルは、科学研究の様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、臭素化芳香族環、メトキシ基、およびテトラヒドロピリミジン環を含むユニークな構造を特徴とし、化学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
4-(5-ブロモ-2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルの合成は、一般的に芳香族環の臭素化、メトキシ化、およびテトラヒドロピリミジン環の形成を含む複数の段階を必要とします。 一般的な方法の1つは、臭素化段階に臭素と鉄粉を触媒として用いる方法です 。 メトキシ化は、メタノール中、窒素雰囲気下でナトリウムメトキシドと臭化銅を用いて行うことができます .
工業的生産方法
この化合物の工業的生産方法は、おそらく実験室での合成手順をスケールアップすることになります。これには、高収率と高純度を確保するための反応条件の最適化と、効率と安全性を高めるための連続フロープロセスの実装が含まれます。
化学反応の分析
反応の種類
4-(5-ブロモ-2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルは、以下のものを含む様々な化学反応を起こす可能性があります。
求電子置換反応: 臭素化芳香族環は、さらなる置換反応に関与する可能性があります.
求核置換反応: メトキシ基は、適切な条件下で他の求核剤に置き換えることができます。
酸化と還元: この化合物は、特にテトラヒドロピリミジン環で、酸化と還元反応を起こす可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、臭素、ナトリウムメトキシド、臭化銅、および様々な酸化剤と還元剤が含まれます。反応条件は、通常、目的の変換を確保するために、特定の温度、溶媒、および不活性雰囲気を必要とします。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、求電子置換反応は、様々な置換誘導体を生成することができ、求核置換反応は、異なる官能基化された化合物を生成することができます。
科学的研究の応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができます。
生物学: 臭素化芳香族化合物を含む生物学的プロセスを研究するためのプローブとして役立つ可能性があります。
医学: この化合物は、その潜在的な薬理学的特性について調査することができます。
産業: 新しい材料の開発または化学製造における中間体として応用が見いだされる可能性があります。
作用機序
4-(5-ブロモ-2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルの作用機序は、特定の分子標的との相互作用を伴います。臭素化芳香族環とテトラヒドロピリミジン環は、様々な酵素や受容体と相互作用し、その活性を調節する可能性があります。正確な経路と標的は、その使用の特定の状況によって異なります。
類似の化合物との比較
類似の化合物
類似の化合物には、他の臭素化芳香族化合物とテトラヒドロピリミジン誘導体が含まれます。例として、以下が挙げられます。
- 5-ブロモ-2-メトキシフェノール
- 6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン誘導体
独自性
4-(5-ブロモ-2-メトキシフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルを際立たせているのは、様々な化学反応と潜在的な用途を可能にする官能基のユニークな組み合わせです。これは、様々な科学分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds include other brominated aromatic compounds and tetrahydropyrimidine derivatives. Examples include:
- 5-Bromo-2-methoxyphenol
- 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives
Uniqueness
What sets Pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H23BrN2O4 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC名 |
pentyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23BrN2O4/c1-4-5-6-9-25-17(22)15-11(2)20-18(23)21-16(15)13-10-12(19)7-8-14(13)24-3/h7-8,10,16H,4-6,9H2,1-3H3,(H2,20,21,23) |
InChIキー |
UNDAJJBVNJQNKB-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)Br)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-cyclohexyl-1-methyl-5-[4-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11598446.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chloro-2-methylphenoxy)butan-1-one](/img/structure/B11598447.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11598454.png)

![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11598469.png)

![Ethyl 4-{2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amido}benzoate](/img/structure/B11598482.png)
![prop-2-en-1-yl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598484.png)
![3,3'-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11598501.png)

![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11598508.png)
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598515.png)
![[(2E)-2-{(2E)-[3,4-bis(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11598522.png)
